

Application Notes and Protocols: Synthesis of Methyl 5-hydroxy-4-oxopentanoate

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Compound of Interest

Compound Name: Methyl 5-hydroxy-4-oxopentanoate

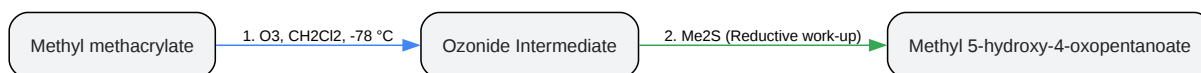
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These application notes provide detailed protocols and supporting data for the synthesis of **Methyl 5-hydroxy-4-oxopentanoate**, a valuable intermediate in various chemical syntheses. The primary method detailed is the ozonolysis of methyl methacrylate, a reliable and well-documented procedure.

Synthesis Pathway Overview

The synthesis of **Methyl 5-hydroxy-4-oxopentanoate** can be efficiently achieved through the ozonolysis of methyl methacrylate. This reaction involves the cleavage of the carbon-carbon double bond in methyl methacrylate by ozone, followed by a reductive work-up to yield the desired keto-alcohol.



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Caption: Synthesis of **Methyl 5-hydroxy-4-oxopentanoate** from methyl methacrylate via ozonolysis.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of **Methyl 5-hydroxy-4-oxopentanoate** via the ozonolysis of methyl methacrylate.

Parameter	Value	Reference
Starting Material	Methyl methacrylate	
Reagents	Ozone (O ₃), Methyl sulfide (Me ₂ S)	
Solvent	Dichloromethane (CH ₂ Cl ₂)	
Reaction Temperature	-78 °C	
Reaction Time	Not specified (reaction completion monitored)	
Yield	~75%	
Molar Mass	146.14 g/mol	
Molecular Formula	C ₆ H ₁₀ O ₄	

Experimental Protocol

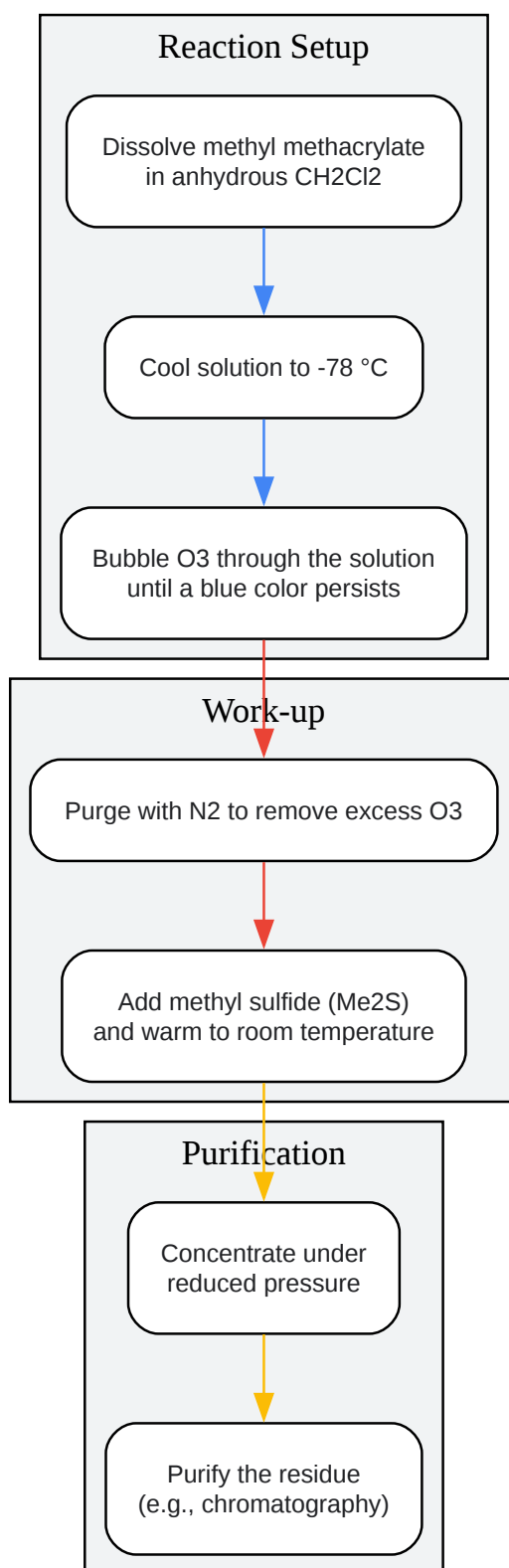
This protocol details the step-by-step procedure for the synthesis of **Methyl 5-hydroxy-4-oxopentanoate**.

Materials and Equipment

- Methyl methacrylate
- Dichloromethane (CH₂Cl₂), anhydrous
- Methyl sulfide (Me₂S)
- Ozone generator
- Gas dispersion tube
- Three-neck round-bottom flask

- Magnetic stirrer and stir bar
- Low-temperature bath (e.g., dry ice/acetone)
- Rotary evaporator
- Standard glassware for extraction and purification
- Inert gas supply (e.g., nitrogen or argon)

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Methyl 5-hydroxy-4-oxopentanoate**.

Step-by-Step Procedure

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a thermometer, dissolve methyl methacrylate in anhydrous dichloromethane (CH_2Cl_2).
- **Cooling:** Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- **Ozonolysis:** Bubble ozone (O_3) gas from an ozone generator through the stirred solution. Continue the ozonolysis until the solution turns a persistent blue color, indicating the presence of excess ozone.
- **Purging:** Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove the excess ozone.
- **Reductive Work-up:** While maintaining the cold temperature, add methyl sulfide (Me_2S) dropwise to the solution to reduce the ozonide intermediate. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- **Concentration:** Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by silica gel column chromatography to yield pure **Methyl 5-hydroxy-4-oxopentanoate**.

Alternative Synthetic Route

An alternative method for the synthesis of **Methyl 5-hydroxy-4-oxopentanoate** involves the use of methyl coumalate as a starting material. While less commonly cited for this specific target, it represents a potential alternative pathway for researchers to explore.

Conclusion

The ozonolysis of methyl methacrylate provides a robust and high-yielding method for the synthesis of **Methyl 5-hydroxy-4-oxopentanoate**. The detailed protocol and workflow diagrams presented here offer a comprehensive guide for researchers and professionals in drug development and chemical synthesis. Careful control of the reaction temperature and efficient reductive work-up are critical for achieving high yields and purity of the final product.

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